2-(4-piperidin-3-ylbenzoyl)isoindoline
Description
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(4-piperidin-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(22-13-18-4-1-2-5-19(18)14-22)16-9-7-15(8-10-16)17-6-3-11-21-12-17/h1-2,4-5,7-10,17,21H,3,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHKLENBLLKQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)N3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include isoindoline derivatives with variations in substituent type, position, and linker length.
Physicochemical Properties and Crystal Packing
Crystallographic data reveal differences in bond lengths and intermolecular interactions, which influence stability and solubility.
Table 2: Structural Parameters of Isoindoline Derivatives
- Bond Lengths : The C=O bond lengths in iodinated analogs (1.196–1.204 Å) align with typical values for isoindoline derivatives, suggesting similar electronic environments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-piperidin-3-ylbenzoyl)isoindoline, and how do reaction conditions influence yield?
- Methodological Answer : A key approach involves coupling isoindoline derivatives with piperidine-containing benzoyl groups via Pd-catalyzed cross-coupling reactions. For example, Pd(0)-catalyzed reactions with zinc halides (e.g., indolylzinc intermediates) can achieve yields up to 85% under anhydrous THF conditions with TMEDA as a ligand . Solvent choice (e.g., CH₂Cl₂ for Boc protection steps) and temperature (reflux in ethanol for crystallization) are critical for purity . Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate functional groups and regioselectivity .
Q. How is X-ray crystallography applied to resolve the molecular structure of isoindoline derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX programs (SHELXL for refinement, SHELXS for structure solution) are used to analyze bond lengths (e.g., C–C: 1.369–1.481 Å, C=O: 1.196–1.204 Å) and intermolecular interactions (e.g., I⋯O contacts at 3.068 Å) . ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters . Data-to-parameter ratios >10 and R-factors <0.05 are indicative of high-quality refinements .
Q. What spectroscopic techniques are essential for characterizing isoindoline derivatives?
- Methodological Answer :
- NMR : ¹H NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm). ¹³C NMR confirms carbonyl groups (C=O: ~170 ppm) and piperidine ring carbons .
- IR : Stretching frequencies for C=O (~1700–1750 cm⁻¹) and C–N (~1250 cm⁻¹) validate the isoindoline core .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₄H₈INO₂ for iodophenyl derivatives) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound derivatives under nucleophilic substitution conditions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. For example, SN2 reactions with bromoethylisoindoline achieve higher yields (>70%) in DMF at 80°C .
- Catalysts : Use of cesium carbonate (Cs₂CO₃) as a base improves deprotonation efficiency in coupling reactions .
- Kinetic Control : Short reaction times (1–2 hours) prevent byproduct formation in electrophilic additions to the isoindoline core .
Q. What strategies address contradictory biological activity data in isoindoline-based drug candidates?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents. For example, trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration, but may reduce solubility, explaining conflicting cytotoxicity results .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for acetylcholinesterase inhibition) and control for polymorphic forms (e.g., amorphous vs. crystalline phases) that alter bioavailability .
Q. How do crystallographic data inform the design of isoindoline derivatives with improved stability?
- Methodological Answer :
- Intermolecular Interactions : Short contacts (e.g., I⋯O at 3.068 Å) stabilize crystal packing but may reduce solubility. Introducing bulky groups (e.g., tert-butyl) disrupts tight packing, enhancing dissolution .
- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate stable polymorphs. For example, Form I of 3-(4-amino-isoindol-2-yl)piperidine-2,6-dione exhibits higher thermal stability (Tm >250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
